molecular formula C17H17NO3S B2586749 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide CAS No. 1421505-53-4

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2586749
M. Wt: 315.39
InChI Key: AVMMVPXWLYDHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide, also known as MBOAT, is a chemical compound that has been of significant interest in scientific research. It is a potent inhibitor of the enzyme MBOAT7, which is responsible for the biosynthesis of various lipid molecules in the body.

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

A study by Coleman, Linderman, Hodgson, and Rose (2000) on the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the importance of understanding the metabolic pathways of chemicals related to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide. This research is crucial for assessing the environmental and health-related impacts of such compounds, particularly their carcinogenic potential through metabolic activation pathways (Coleman et al., 2000).

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) explored the chemoselective monoacetylation of amino groups in drug synthesis, using specific catalysts for the acetylation process. This research is relevant for understanding the synthesis routes of complex acetamide derivatives, which could include compounds like N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide. Such studies contribute to the development of antimalarial drugs and other pharmaceuticals (Magadum & Yadav, 2018).

Catalytic Hydrogenation in Dye Production

The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide through catalytic hydrogenation demonstrates the potential for environmentally friendly production methods for azo disperse dyes. Such research indicates the broader applicability of catalytic processes in creating intermediates for industrial applications, potentially including the synthesis of compounds like N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-20-15-8-2-3-9-16(15)21-11-5-4-10-18-17(19)13-14-7-6-12-22-14/h2-3,6-9,12H,10-11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMMVPXWLYDHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.